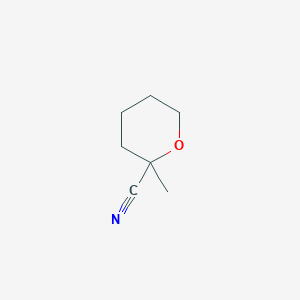![molecular formula C18H20N2O2 B2527089 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 2097925-93-2](/img/structure/B2527089.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential in caries prevention and treatment. CPP-ACP is a calcium and phosphate-based compound that has been shown to enhance the remineralization of tooth enamel, making it an attractive candidate for use in dental products.
Scientific Research Applications
Chemical Mediators and Patent Ductus Arteriosus One study focused on the beneficial effects of acetaminophen, a related compound, on the chemical mediators involved in the closure of the patent ductus arteriosus (PDA). This research highlighted acetaminophen's selective inhibition of cyclooxygenase (COX) activities, particularly in the brain, by modulating prostaglandin synthesis. This mechanism also plays a role in the vascular modulator effect observed on the closure of PDA, especially in premature newborns, potentially by decreasing prostaglandin production (Cinteză et al., 2018).
Metabolism and Enzyme Interaction Another aspect of scientific research investigates the metabolism of acetaminophen and its interaction with various enzyme families, including cytochrome P450 (CYP), COX, and nitric oxide synthase (NOS). These interactions may produce reactive oxygen species (ROS), influencing the drug's analgesic and antipyretic effects. Studies have explored how acetaminophen affects prostacyclin, thromboxane, nitric oxide (NO), and oxidative stress in humans, providing insight into its complex pharmacological interactions (Trettin et al., 2014).
Environmental Exposure to Insecticides Research on neonicotinoid insecticides has revealed that following exposure, these compounds are metabolized in human bodies, leading to the presence of specific metabolites in urine. This highlights the environmental exposure of humans to such compounds, which can be indirectly linked to substances like N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide through their chemical behavior and metabolic pathways. Studies recommend including specific metabolites in biomonitoring efforts to gain a clearer understanding of human exposure to these insecticides (Song et al., 2020).
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-4-2-3-5-17(13)22-12-18(21)20-11-14-6-9-16(19-10-14)15-7-8-15/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCIJICYUYPTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)


![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)


![6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2527020.png)




